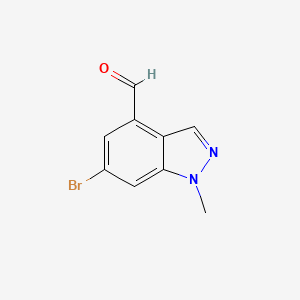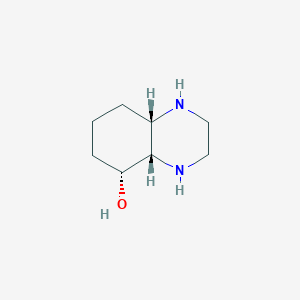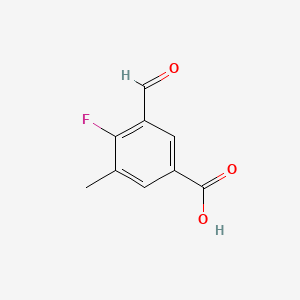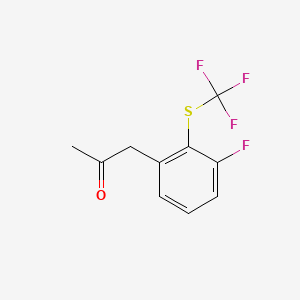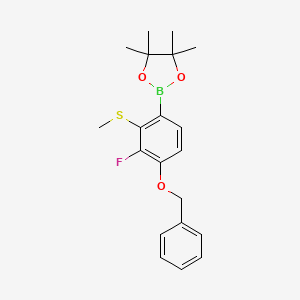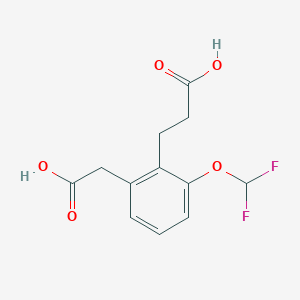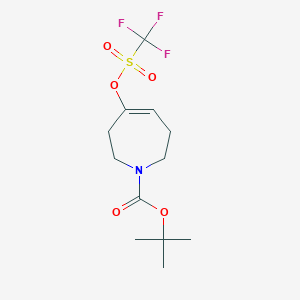
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound that features a trifluoromethylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azepine compounds.
Scientific Research Applications
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
Uniqueness
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethylsulfonyloxy group. This group imparts distinct chemical properties, such as high electronegativity and metabolic stability, making the compound valuable in various applications .
Properties
Molecular Formula |
C12H18F3NO5S |
|---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h5H,4,6-8H2,1-3H3 |
InChI Key |
QBYBWAWLVQAXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



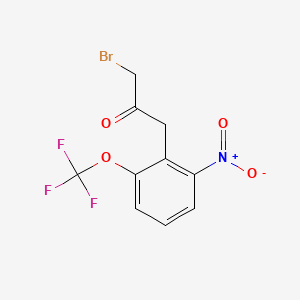
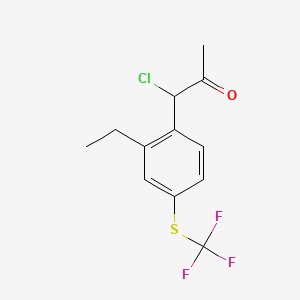

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
